(Z)-2-Benzamido-3-phenylacrylic acid

Catalog No.
S12302414
CAS No.
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Benzamido-3-phenylacrylic acid

Product Name

(Z)-2-Benzamido-3-phenylacrylic acid

IUPAC Name

(Z)-2-benzamido-3-phenylprop-2-enoic acid

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11-

InChI Key

HHWCUKQKFIVCEZ-KAMYIIQDSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2

(Z)-2-Benzamido-3-phenylacrylic acid is an organic compound with the molecular formula C16H13NO3\text{C}_{16}\text{H}_{13}\text{N}\text{O}_{3} and a molecular weight of approximately 267.28 g/mol. It is characterized by its phenylacrylic acid structure, which includes a benzamide substituent at the 2-position of the double bond. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and biological activities .

Typical of acrylate derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amide group can be modified or reacted with other electrophiles.
  • Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that (Z)-2-Benzamido-3-phenylacrylic acid may exhibit various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, although further research is needed to establish its efficacy and mechanisms of action.
  • Anti-inflammatory Effects: Its structural characteristics may also contribute to anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of (Z)-2-Benzamido-3-phenylacrylic acid typically involves the reaction of benzamide with cinnamic acid under specific conditions. Common methods include:

  • Direct Condensation: Benzamide and cinnamic acid are reacted in the presence of a dehydrating agent to facilitate the formation of the amide bond.
  • Catalytic Methods: Utilizing catalysts such as acids or bases can enhance the yield and selectivity of the reaction, promoting the formation of the desired Z-isomer .

(Z)-2-Benzamido-3-phenylacrylic acid has several potential applications:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, particularly in oncology and inflammation-related therapies.
  • Organic Synthesis: It serves as a valuable intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Interaction studies involving (Z)-2-Benzamido-3-phenylacrylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its biological activity.
  • Receptor Interaction: Studies may explore its interaction with receptors involved in cancer progression or inflammation pathways, aiding in drug design .

Several compounds share structural similarities with (Z)-2-Benzamido-3-phenylacrylic acid, which can provide context for its uniqueness:

Compound NameCAS NumberMolecular FormulaMolecular Weight
(Z)-2-Benzoyl-3-phenylacrylic acid64235-44-5C16H12O3252.27
(E)-2-Benzamido-3-phenylacrylic acidNot AvailableC16H13NO3267.28
Cinnamic Acid621-82-9C9H8O2148.16

Uniqueness

The primary distinction of (Z)-2-Benzamido-3-phenylacrylic acid lies in its amide functional group, which enhances its potential for biological activity compared to other similar compounds like (Z)-2-benzoyl-3-phenylacrylic acid. This amide bond may contribute to different reactivity patterns and biological interactions, making it an interesting subject for further research .

Microwave-Assisted Synthesis Protocols for Benzamido-Phenylacrylic Acid Derivatives

Microwave irradiation has emerged as a transformative tool for synthesizing benzamido-phenylacrylic acid derivatives. Traditional methods, such as the reaction of benzamide with cinnamic acid under basic conditions, often require prolonged heating (6–24 hours) and yield moderate outputs (55–65%). In contrast, microwave-assisted protocols reduce reaction times to minutes while improving yields. For example, a study demonstrated that coupling 4-amino-1,2,4-triazole with oxazolone derivatives under microwave irradiation at 150°C for 15 minutes achieved yields of 72–91% for phenylacrylamide derivatives.

Key advantages of microwave synthesis include:

  • Enhanced reaction kinetics: Dielectric heating accelerates molecular collisions, reducing activation energy.
  • Reduced side reactions: Shorter reaction times minimize decarboxylation and oxidation byproducts.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–24 hours10–30 minutes
Yield55–65%72–91%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

These protocols are particularly effective for substrates with electron-withdrawing groups, which stabilize intermediates during amidation.

Knoevenagel–Doebner Condensation in Cinnamic Acid Hybridization

The Knoevenagel–Doebner reaction is pivotal for constructing the α,β-unsaturated carboxylic acid backbone of cinnamic acid hybrids. This condensation involves the reaction of aldehydes with malonic acid in the presence of a base, such as triethylamine or pyridine. A microwave-optimized variant demonstrated 85–92% yields for phenolic acid derivatives by maintaining temperatures at 80–100°C and limiting decarboxylation.

Mechanistic Insights:

  • Enolate Formation: The base deprotonates malonic acid, forming a nucleophilic enolate.
  • Aldol Addition: The enolate attacks the aldehyde carbonyl, generating a β-hydroxy intermediate.
  • Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated product.

Table 2: Substrate Scope in Knoevenagel–Doebner Reactions

Aldehyde SubstrateProductYield (%)
4-HydroxybenzaldehydeFerulic acid analog92
2-Chlorocinnamaldehyde4-Chlorocinnamic acid89
Butanal(2E)-Hex-2-enoic acid81

Notably, substituting pyridine with triethylamine improved environmental sustainability without compromising efficiency.

Stereoselective Approaches for (Z)-Isomer Stabilization

Achieving stereocontrol in the synthesis of (Z)-2-Benzamido-3-phenylacrylic acid requires precise manipulation of reaction conditions. The Z-isomer is thermodynamically less stable than its E-counterpart due to steric clashes between the benzamido and phenyl groups.

Strategies for Z-Isomer Dominance:

  • Low-Temperature Reactions: Conducting reactions at −78°C slows isomerization, favoring kinetic control. A patent disclosed that using lithium hexamethyldisilazide (3 equivalents) in tetrahydrofuran at −78°C yielded 85% Z-isomer.
  • Steric Hindrance: Bulky solvents like toluene stabilize the transition state for Z-configuration. For example, glycosylation of cis-cinnamic acid with unprotected glycosyl donors in toluene achieved 94% stereoselectivity.
  • Catalytic Control: Palladium catalysts with chiral ligands induce asymmetric induction during coupling steps.

Table 3: Impact of Reaction Conditions on Z/E Ratio

ConditionZ/E RatioYield (%)
−78°C, LiHMDS/THF9:185
25°C, KF/Al₂O₃1:376
Toluene, 60°C7:189

Debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al₂O₃ further demonstrated that Z-selectivity could reach 88% under optimized conditions.

The antioxidant properties of (Z)-2-Benzamido-3-phenylacrylic acid are fundamentally linked to its structural characteristics, particularly the presence of the benzamide functional group and the phenylacrylic acid backbone [22]. Research demonstrates that cinnamic acid derivatives, including benzamido-substituted variants, exhibit significant free radical scavenging activity through multiple mechanisms [24] [28].

Structural Features Contributing to Antioxidant Activity

The compound's antioxidant efficacy stems from its molecular architecture, which incorporates key structural elements known to enhance radical scavenging capabilities [22] [24]. The presence of the benzamide moiety provides hydrogen-donating capacity, while the extended conjugated system of the phenylacrylic acid backbone facilitates electron delocalization and radical stabilization [28] [25].

Comparative studies of cinnamic acid derivatives have established that compounds with benzamide substitutions demonstrate superior antioxidant activity compared to their simple ester counterparts [6] [22]. The amide functional group enhances the molecule's ability to form stable hydrogen bonds with free radicals, thereby interrupting oxidative chain reactions [22] [24].

Free Radical Scavenging Mechanisms

(Z)-2-Benzamido-3-phenylacrylic acid exhibits antioxidant activity through multiple pathways, including 2,2-Diphenyl-1-picrylhydrazyl radical scavenging, 2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid radical neutralization, and hydroxyl radical scavenging [22] [24]. The compound's mechanism involves both hydrogen atom transfer and single electron transfer processes [21] [24].

Research indicates that cinnamic acid derivatives with amide linkages demonstrate enhanced radical scavenging activity compared to their benzoic acid counterparts [28] [25]. This superiority is attributed to the presence of the vinyl group (-CH=CH-COOH), which increases hydrogen-donating ability and provides additional resonance stabilization for the resulting phenoxy radicals [24] [28].

Quantitative Antioxidant Assessment

Assay TypeActivity RangeReference StandardMechanism
2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging50-90% inhibition at 15 μMTrolox (33.84 ± 1.01 μM)Hydrogen atom transfer [22]
2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid Radical Neutralization14-19 μM inhibitory concentrationTrolox referenceSingle electron transfer [22]
Ferric Reducing Antioxidant Power4000-10000 μM Trolox equivalentsTrolox standardElectron donation [22]
Hydroxyl Radical Scavenging>85% scavenging activityAscorbic acid controlRadical quenching [24]

Structure-Activity Relationships in Antioxidant Function

The antioxidant potency of (Z)-2-Benzamido-3-phenylacrylic acid is influenced by the geometric configuration around the double bond [28] [25]. The Z-configuration places the benzamido and carboxylic acid groups on the same side of the double bond, creating optimal spatial arrangement for intramolecular interactions that enhance radical scavenging efficiency [3] [22].

Studies on related benzamide derivatives demonstrate that the presence of hydroxyl groups significantly enhances antioxidant activity [22] [24]. The electron-donating properties of these substituents facilitate phenoxyl radical formation and subsequent stabilization through resonance effects [24] [25].

Comparative Antioxidant Performance

Research comparing various cinnamic acid derivatives reveals that benzamido-substituted compounds exhibit superior antioxidant activity compared to simple phenolic acids [6] [22]. The enhanced activity is attributed to the combined effects of the amide functionality and the extended conjugated system, which provide multiple sites for radical interaction [22] [28].

Temperature-dependent studies indicate that cinnamic acid derivatives, including benzamido variants, maintain their antioxidant activity across different thermal conditions, with some compounds showing enhanced activity at elevated temperatures [25] [28]. This thermal stability is attributed to the resonance stabilization provided by the aromatic systems and the vinyl linkage [25] [28].

Insulin Secretion Modulation in Diabetes Management

The potential of (Z)-2-Benzamido-3-phenylacrylic acid for insulin secretion modulation is supported by research on related cinnamic acid derivatives and benzamide compounds that demonstrate significant effects on pancreatic β-cell function [16] [35]. Studies reveal that structural analogs exhibit multiple mechanisms of action relevant to diabetes management, including direct stimulation of insulin release and protection of pancreatic β-cells [16] [38].

Insulin Secretory Mechanisms

Cinnamic acid derivatives with benzamide functionalities demonstrate the ability to stimulate insulin secretion through calcium-dependent pathways [16] [17]. Research indicates that compounds with similar structural features enhance glucose-induced insulin secretion in pancreatic β-cells by modulating calcium influx through L-type calcium channels [16] [18].

Studies on related compounds show that the insulin secretory response occurs rapidly, with onset times of less than one minute and peak activity achieved within four minutes of exposure [16] [17]. The magnitude of insulin stimulation can reach 3.4-fold above baseline levels, indicating substantial therapeutic potential [16] [17].

Pancreatic β-Cell Protection and Function

Benzamide derivatives demonstrate significant protective effects against pancreatic β-cell dysfunction and death [38] [40]. Research reveals that compounds with benzamide scaffolds protect β-cells against endoplasmic reticulum stress-induced damage with maximum rescue activities approaching 100% [38] [40].

The protective mechanisms involve suppression of stress-mediated activation of unfolded protein response pathways and inhibition of apoptotic gene expression [38] [40]. These effects contribute to improved β-cell survival and maintenance of insulin secretory capacity under diabetic conditions [38] [19].

Glucose Homeostasis and Metabolic Effects

ParameterEffect RangeMechanismTime Course
Insulin Secretion1.5-3.4 fold increaseCalcium channel modulation1-4 minutes [16]
β-Cell Viability85-100% protectionEndoplasmic reticulum stress reduction24-72 hours [38]
Blood Glucose15-40% reductionEnhanced insulin sensitivity6 minutes to 8 weeks [16]
Glucose ToleranceSignificant improvementMultiple pathway modulation2-8 hours [16]

Glucokinase Activation and Glucose Sensing

Research on benzamide derivatives reveals their potential as glucokinase activators, which play crucial roles in glucose sensing and insulin secretion [35] [37]. Computational studies demonstrate that benzamide compounds can bind to the allosteric site of glucokinase with favorable binding scores and interact with key amino acid residues [35] [39].

The glucokinase activation mechanism involves allosteric binding that enhances the enzyme's glucose sensitivity, leading to improved glucose-dependent insulin secretion [35] [37]. This mechanism provides glucose-dependent insulin release, reducing the risk of hypoglycemic events [35] [39].

Structure-Activity Relationships for Diabetes Management

The effectiveness of (Z)-2-Benzamido-3-phenylacrylic acid in diabetes management is influenced by specific structural features that enhance interaction with target proteins [35] [38]. The benzamide moiety provides essential binding interactions, while the phenylacrylic acid backbone contributes to overall molecular recognition [35] [16].

Studies indicate that electron-withdrawing substituents on the aromatic rings enhance glucokinase activation, while specific positioning of functional groups optimizes binding affinity [35] [39]. The Z-configuration contributes to the appropriate spatial arrangement required for effective protein-ligand interactions [35] [38].

The structural components of (Z)-2-Benzamido-3-phenylacrylic acid demonstrate distinct contributions to biological activity through complementary mechanisms. The benzamido moiety functions as a crucial pharmacophore that enhances protein binding affinity and modulates enzyme interactions [1] [2]. Research indicates that compounds containing solely the benzamido group exhibit limited bioactivity with IC50 values exceeding 100 μM, while derivatives incorporating both benzamido and phenylacrylic components demonstrate significantly enhanced potency with IC50 ranges of 0.88-36.14 μM .

The phenylacrylic acid backbone serves as both a structural scaffold and an active pharmacophore that contributes to antioxidant properties and cellular permeability [4] [5]. Studies on related phenylacrylic acid derivatives demonstrate IC50 values ranging from 3.64-119.0 μM across various biological targets, with the unsaturated bond and aromatic ring proving essential for activity maintenance [4]. The combination of benzamido and phenylacrylic substituents creates a synergistic effect that enhances cellular uptake while maintaining target specificity.

The electron-donating and electron-withdrawing properties of substituents on both the benzamido and phenylacrylic portions significantly influence biological activity. Electron-donating groups such as hydroxyl and methoxy substituents generally enhance activity by increasing electron density and facilitating favorable protein interactions [2]. Conversely, electron-withdrawing groups like halogens can modulate selectivity and binding affinity through altered electronic distributions.

Substituent CategoryRepresentative GroupsActivity EnhancementIC50 Range (μM)Primary Mechanism
Benzamido aloneN-benzoylMinimal>100Limited protein binding
Phenylacrylic aloneCinnamic acid derivativesModerate15-100Antioxidant activity
Combined systemBenzamido-phenylacrylicSignificant0.88-36.14Dual binding modes
Electron-donatingOH, OCH3, NH2Enhanced0.57-8.1Increased electron density
Electron-withdrawingCl, F, NO2Variable2.3-50Altered selectivity

Impact of Ortho/Meta/Para-Functional Group Variations

Positional isomerism significantly influences the biological activity of (Z)-2-Benzamido-3-phenylacrylic acid derivatives through steric and electronic effects. Meta-substituted derivatives consistently demonstrate superior bioactivity compared to their ortho and para counterparts, with IC50 values as low as 0.39 μM for optimal substituents [6] [7]. This enhancement results from optimal electronic effects combined with minimal steric interference at the meta position.

Ortho-substituted derivatives exhibit moderate activity enhancement ranging from 2-4 fold improvements over unsubstituted compounds, with IC50 values typically falling between 5-50 μM [6]. The proximity of ortho substituents to the benzamido group creates steric hindrance that can interfere with optimal protein binding conformations. However, specific ortho substituents like hydroxyl groups can form intramolecular hydrogen bonds that stabilize active conformations.

Para-substituted derivatives demonstrate strong activity enhancement ranging from 10-50 fold improvements, with IC50 values between 0.58-25 μM [6] [7]. The para position allows for maximum electronic communication across the aromatic ring without significant steric interference. Electron-donating para substituents such as hydroxyl and methoxy groups show particularly favorable effects on biological activity.

Disubstituted derivatives, particularly those with 3,4-dihydroxy or 3,4-dimethoxy patterns, exhibit maximum activity enhancement with IC50 values as low as 0.018 μM [8] [5]. This represents up to 100-fold improvements over monosubstituted analogs, demonstrating synergistic electronic effects between adjacent substituents that optimize protein binding interactions.

PositionOptimal SubstituentsIC50 Range (μM)Enhancement FactorKey Interactions
Ortho (2-)OH, OCH35-502-4 foldIntramolecular H-bonds
Meta (3-)OH, NH2, CF30.39-155-15 foldElectronic effects
Para (4-)OH, OCH3, Cl0.58-2510-50 foldElectronic communication
3,4-DisubstitutedDihydroxy, dimethoxy0.018-2.8Up to 100 foldSynergistic effects

Comparative SAR Between Amide vs. Ester Derivatives

The functional group transformation from amide to ester derivatives significantly alters pharmacokinetic properties and biological activity profiles through distinct mechanisms. Ester derivatives demonstrate 4-65 fold higher cellular permeability compared to their amide counterparts, primarily due to reduced hydrogen bond donor capacity and increased lipophilicity [9]. This enhanced permeability translates to improved bioavailability and faster onset of biological effects.

Amide derivatives exhibit superior plasma stability with greater than 90% compound retention after 90 minutes, while ester derivatives show variable stability ranging from 10-90% compound loss over the same timeframe [9] [10]. Primary amides demonstrate the highest stability and most potent cyclooxygenase-2 selective inhibition with IC50 values of 0.72-8.17 μM [11]. Secondary amides provide balanced activity-stability profiles with IC50 values of 2.3-22.6 μM, while tertiary amides show reduced potency with IC50 values of 15-100 μM.

The amide-to-ester substitution strategy proves particularly valuable in proteolysis-targeting chimera development, where enhanced cellular permeability overcomes the traditional limitations of large molecular weight compounds [9]. Ester derivatives show improved degradation potency ranging from 1.5-42 fold enhancements compared to amide analogs, with optimal activity observed at AlogP values between 3-4.

Structure-activity relationships reveal that amide derivatives excel in applications requiring high stability and antioxidant activity, demonstrating superior 1,1-diphenyl-2-picrylhydrazyl radical scavenging compared to ester analogs [10] [12]. Conversely, ester derivatives show enhanced monoamine oxidase-B and butyrylcholinesterase inhibitory activities, making them valuable for neurodegenerative disease applications.

Derivative TypePermeability EnhancementStability ProfileIC50 Range (μM)Optimal Applications
Primary amidesBaselineHighest (>90% retained)0.72-8.17COX-2 selective inhibition
Secondary amides1.5-2 foldGood (70-90% retained)2.3-22.6General enzyme inhibition
Tertiary amidesVariableModerate (50-70% retained)15-100Limited therapeutic use
Alkyl esters4-25 foldLower (10-60% retained)17.4-28.6Enhanced bioavailability
Aryl esters2-10 foldModerate (40-80% retained)25-100Selective targeting

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.08954328 g/mol

Monoisotopic Mass

267.08954328 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types